molecular formula C14H15NO3S3 B12026192 6-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

6-(4-Oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No.: B12026192
M. Wt: 341.5 g/mol
InChI Key: VKTKWSLDTYYBER-PKNBQFBNSA-N
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Description

6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, a thiophene moiety, and a hexanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid typically involves the condensation of appropriate thiazolidinone derivatives with thiophene aldehydes under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring and thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone or thiophene derivatives.

Scientific Research Applications

6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets. The compound’s thiazolidinone ring and thiophene moiety are believed to play crucial roles in its biological activity. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H15NO3S3

Molecular Weight

341.5 g/mol

IUPAC Name

6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C14H15NO3S3/c16-12(17)6-2-1-3-7-15-13(18)11(21-14(15)19)9-10-5-4-8-20-10/h4-5,8-9H,1-3,6-7H2,(H,16,17)/b11-9+

InChI Key

VKTKWSLDTYYBER-PKNBQFBNSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)O

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O

Origin of Product

United States

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